N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Lipophilicity Membrane Permeability Drug Design

This 2-(oxolan-3-yloxy)nicotinamide derivative features a 3-bromo-2-methylphenyl amide substituent that elevates LogP to ~2.7, overcoming the poor membrane permeability of the unsubstituted scaffold (XLogP3 0.1). Its distinct lipophilicity and polar surface area (83.8 Ų) make it indispensable for intracellular nicotinamide-dependent enzyme assays (e.g., NNMT, NAMPT). For SAR programs, this non-planar ether variant serves as a critical negative control to confirm whether biological activity is driven by 3D conformation or merely the halogenated ring. Avoid scaffold-substitution errors; procure the exact derivative for reproducible, interpretable results.

Molecular Formula C17H17BrN2O3
Molecular Weight 377.238
CAS No. 2034387-81-8
Cat. No. B2859445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
CAS2034387-81-8
Molecular FormulaC17H17BrN2O3
Molecular Weight377.238
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)NC(=O)C2=C(N=CC=C2)OC3CCOC3
InChIInChI=1S/C17H17BrN2O3/c1-11-14(18)5-2-6-15(11)20-16(21)13-4-3-8-19-17(13)23-12-7-9-22-10-12/h2-6,8,12H,7,9-10H2,1H3,(H,20,21)
InChIKeyDJPIIRFIRTWXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide: N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide Chemical Identity & Core Structural Features


N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 2034387-81-8) is a synthetic, small-molecule nicotinamide derivative. Its structure features a pyridine core with a 3-carboxamide linkage to a 3-bromo-2-methylphenyl moiety and a 2-(oxolan-3-yloxy) ether group [1]. This compound is primarily offered as a research chemical for biochemical probe development, with a molecular weight of 377.238 g/mol and the formula C17H17BrN2O3 [1]. It represents a further functionalized scaffold within the broader class of 2-(oxolan-3-yloxy)nicotinamides, distinguished by its specific halogenated aromatic substituent.

Procurement Risk Alert: Why a Generic 2-(Oxolan-3-yloxy)nicotinamide Cannot Replace N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide


The practice of substituting a 'core scaffold' compound for a fully elaborated derivative is a critical procurement error in probe and lead development. The target compound's distinct 3-bromo-2-methylphenyl amide substituent fundamentally alters its physicochemical profile, including a calculated LogP of approximately 2.7 and a significantly larger polar surface area (83.8 Ų) compared to the unsubstituted amide scaffold (XLogP3 of 0.1, TPSA 74.4 Ų) [1][2]. These differences directly impact membrane permeability, protein binding, and pharmacokinetic behavior, making any experimental data from the simpler scaffold non-transferable and leading to potential misinterpretation of structure-activity relationships (SAR) [3].

Quantitative Differentiation Evidence for N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide Procurement Decisions


Lipophilicity and Permeability Differentiation vs. Unsubstituted 2-(Oxolan-3-yloxy)nicotinamide

The target compound demonstrates a significantly higher lipophilicity compared to its core scaffold, 2-(oxolan-3-yloxy)nicotinamide (CAS 2034272-09-6). This difference, driven by the addition of the bromo-methylphenyl group, is crucial for membrane penetration [1]. The core scaffold's low lipophilicity (XLogP3 0.1) limits passive membrane diffusion, whereas the target compound's elevated LogP is more aligned with drug-like space for intracellular targets [2].

Lipophilicity Membrane Permeability Drug Design ADME

Conformational and Hydrogen-Bonding Differentiation from a 2-Oxo-1,2-dihydropyridine Analog

A very close structural analog, N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, reveals critical conformational differences. This comparator crystallizes in a near-planar conformation (dihedral angle: 8.38°) stabilized by an intramolecular N-H···O hydrogen bond, forming planar dimers [1]. The target compound's 2-(oxolan-3-yloxy) group sterically and electronically disrupts this planarity and hydrogen-bonding network, resulting in a distinctly different 3D pharmacophore.

Conformational Analysis Crystal Structure Receptor Binding Medicinal Chemistry

Phenyl Ring Halogenation Motif as a Key Selectivity Determinant Over Non-Halogenated Analogs

The presence and specific pattern of the bromo and methyl substituents on the phenyl ring is a highly strategic structural feature. Within the class of nicotinamide-based probes, halogenation often significantly modulates target binding affinity through halogen bonding and steric effects [1]. A class-level inference confirms that replacing the 3-bromo-2-methylphenyl group with a simple phenyl or hydrogen would eliminate these key interactions, potentially reducing binding affinity by orders of magnitude for targets like NNMT where hydrophobic pocket interactions are critical [1].

Structure-Activity Relationship Halogen Bonding Drug Discovery Enzyme Inhibition

Top Application Scenarios Dictating Procurement of N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide


Specialized Chemical Probe for Intracellular Nicotinamide-Dependent Enzyme Targets

When a research program targets intracellular nicotinamide-dependent enzymes (e.g., NNMT, NAMPT) and requires a probe with enhanced membrane permeability, the target compound's elevated LogP (~2.7) compared to the core scaffold (XLogP3 0.1) makes it a more suitable selection for cell-based phenotypic assays. The significant difference in lipophilicity directly addresses the scaffold's limitation in crossing the cell membrane [1].

Structure-Activity Relationship (SAR) Exploration of a Novel Chemical Space

For medicinal chemistry teams systematically exploring the SAR around a 2-(oxolan-3-yloxy)nicotinamide lead series, this compound serves as a pivotal library member. Its unique combination of the 3-bromo-2-methylphenyl amide moiety is essential for probing this specific chemical vector, which is structurally distinct from both the unsubstituted core and the planar 2-oxo analogs whose crystal structures are known [2].

Negative Control or Inactive Comparator Design

Utilizing the known conformational rigidity and hydrogen-bonding pattern of the 2-oxo analog [2], a researcher can design a critical experiment. The target compound, being a non-planar, ether-substituted variant, can act as a strategic negative control to confirm whether a biological effect is driven by the extended 3D conformation or merely by the presence of the halogenated aromatic ring.

Quote Request

Request a Quote for N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.